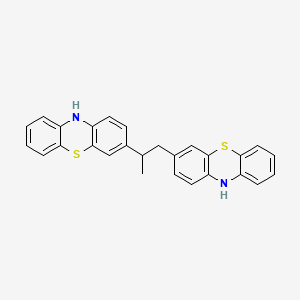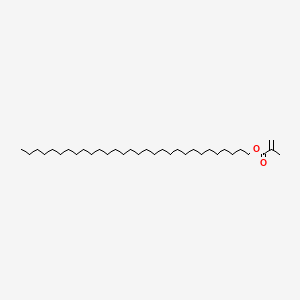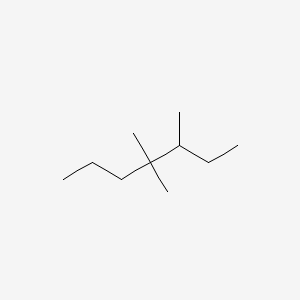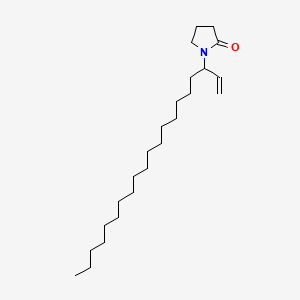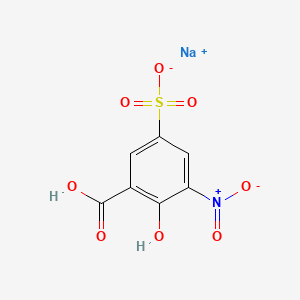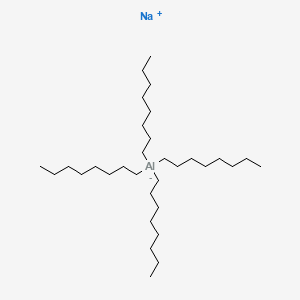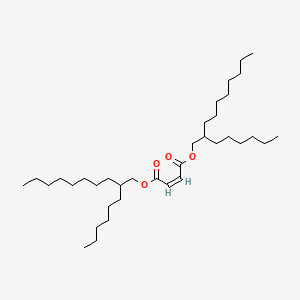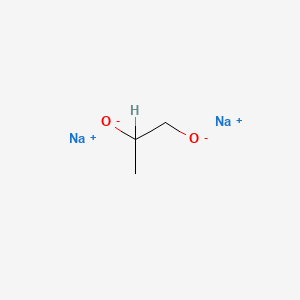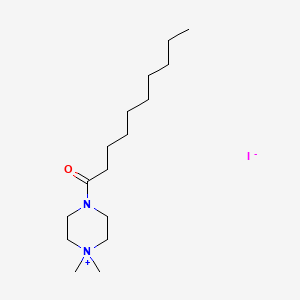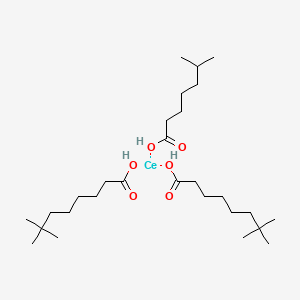![molecular formula C8H15NO2 B12658031 N-[(1-Methylpropoxy)methyl]acrylamide CAS No. 94213-15-7](/img/structure/B12658031.png)
N-[(1-Methylpropoxy)methyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Methylpropoxy)methyl]acrylamide is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is also known by other names such as N-(sec-Butoxymethyl)acrylamide and N-(butan-2-yloxymethyl)prop-2-enamide . This compound is used in various industrial applications due to its unique chemical properties.
准备方法
The synthesis of N-[(1-Methylpropoxy)methyl]acrylamide typically involves the reaction of acrylamide with an appropriate alkylating agent under controlled conditions. One common method involves the use of isobutyl chloroformate as the alkylating agent in the presence of a base such as triethylamine . The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
N-[(1-Methylpropoxy)methyl]acrylamide undergoes various chemical reactions, including:
科学研究应用
N-[(1-Methylpropoxy)methyl]acrylamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-[(1-Methylpropoxy)methyl]acrylamide involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains . The presence of the acrylamide group allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
相似化合物的比较
N-[(1-Methylpropoxy)methyl]acrylamide can be compared with other similar compounds such as:
N-(Isobutoxymethyl)acrylamide: This compound has similar chemical properties and applications but may differ in terms of reactivity and stability.
N-(Butoxymethyl)acrylamide: Another related compound with comparable uses in polymer synthesis and industrial applications.
This compound stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
94213-15-7 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
N-(butan-2-yloxymethyl)prop-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-7(3)11-6-9-8(10)5-2/h5,7H,2,4,6H2,1,3H3,(H,9,10) |
InChI 键 |
HZHFGXGWJSRSHQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OCNC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


